Plinol is a chemical compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is classified as an alcohol and is known for its distinctive camphoreous odor, making it valuable in the fragrance industry. Plinol exists in various forms, including Plinol A and Plinol C, which differ slightly in their structural configurations but share the same molecular formula .
The specific reaction pathways may vary based on the structural form of Plinol being utilized.
Research indicates that Plinol exhibits various biological activities, including:
Further investigation into its biological properties is ongoing to fully understand its potential therapeutic applications.
Plinol can be synthesized through several methods:
Plinol finds applications across various industries:
Plinol shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Cyclopentanol | A five-membered cyclic alcohol; used as a solvent and intermediate. | |
Linalool | A naturally occurring terpene alcohol found in many flowers and spice plants; known for its floral scent and potential therapeutic properties. | |
Geraniol | Another terpene alcohol known for its rose-like scent; commonly used in perfumes and flavorings. |
Plinol's uniqueness lies in its specific structural configuration that contributes to its distinct odor profile and biological activity compared to similar compounds like linalool and geraniol. While all these compounds share a common molecular formula, their different structural arrangements lead to varied properties and applications .
Plinol represents a significant bicyclic monoterpenoid with the molecular formula Carbon ten Hydrogen eighteen Oxygen, characterized by its cyclopentanol core structure bearing two methyl substituents and an isopropenyl group [1] [2]. This compound exists as multiple stereoisomeric forms, including Plinol A, B, C, and D, with distinct optical activities and stereochemical configurations [3] [4].
The biosynthetic pathway of plinol originates within the broader context of terpenoid metabolism, specifically through the monoterpene biosynthetic cascade [19] [20]. Plants possess two distinct pathways for terpenoid precursor synthesis: the plastidial 2-carbon-methyl-D-erythritol-4-phosphate pathway and the cytosolic mevalonate pathway [19]. The monoterpene precursor geranyl pyrophosphate serves as the fundamental building block, generated through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate by geranyl pyrophosphate synthase [20] [21].
Monoterpene synthases catalyze the complex cyclization reactions that transform geranyl pyrophosphate into diverse monoterpene structures through highly reactive carbocation intermediates [21] [25]. The cyclization mechanism involves the formation of an α-terpinyl cation intermediate, which can adopt different conformations leading to either monocyclic or bicyclic products [25]. The specific conformation adopted by this intermediate determines the final product distribution, with enzymes that stabilize particular conformations generating predominantly bicyclic products such as plinol [25].
The natural occurrence of plinol derivatives has been documented in various plant species, particularly within the context of thermal rearrangement processes of other monoterpenes [8] [9]. Research indicates that plinol formation can occur through consecutive reactions involving linalool as an intermediate, suggesting multiple biosynthetic routes within plant metabolism [9] [10].
Stereoisomer | CAS Number | Configuration | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Optical Rotation [α]D | Density (g/cm³) |
---|---|---|---|---|---|---|---|
Plinol A (-) | 4028-59-5 | (1R,2S,3R) | 154.25 | 209 | 94 | -23.8° (c 1.0, CH2Cl2) | 0.909 |
Plinol B (-) | 4099-07-4 | (1R,2R,3S) | 154.25 | 209 | N/A | N/A | 0.909 |
Plinol C (+) | N/A | (1S,2R,3S) | 154.25 | 209 | N/A | +23.8° (est.) | 0.909 |
Plinol D (+) | 4028-58-4 | (1R,2R,3R) | 154.25 | 209 | N/A | N/A | 0.909 |
The thermal conversion of linalool to plinol represents one of the most extensively studied synthetic pathways for accessing this bicyclic monoterpenoid [9] [10]. This transformation proceeds through a concerted intramolecular ene reaction mechanism, characteristic of thermal rearrangements in terpenoid chemistry [9].
Experimental investigations utilizing flow-type reactor systems have demonstrated that linalool undergoes thermal cyclization at temperatures ranging from 350 to 600 degrees Celsius [9] [10]. The reaction mechanism involves the formation of plinol compounds through a (3,4)-ene reaction pathway, where the isopropenyl group of linalool participates in the cyclization process [9]. This thermal rearrangement represents a consecutive reaction following the initial formation of linalool from other monoterpene precursors.
Temperature-dependent studies reveal that optimal plinol formation occurs at approximately 500 degrees Celsius with residence times of 0.6 to 0.8 seconds [9] [10]. At these conditions, linalool conversion reaches 85 percent, with plinol yields achieving 22 percent [9]. However, at temperatures exceeding 500 degrees Celsius, consecutive reactions become more favorable, leading to the formation of additional products including myrcene and limonene through dehydration pathways [9].
The selectivity of the thermal ene reaction can be influenced by several operational parameters including residence time, surface-to-volume ratio, and the presence of additives [9] [10]. Research indicates that manipulation of reaction conditions to affect selectivity remains challenging due to the large free path length between molecules in the gas phase [10]. Nevertheless, the use of basic additives such as dimethylamine can increase selectivity toward linalool while suppressing dehydration reactions [9].
Kinetic analysis of the thermal conversion process demonstrates that the formation of multiple plinol stereoisomers occurs simultaneously [9]. The compounds Plinol A through D are formed via the concerted intramolecular ene reaction, with the specific stereochemical outcome determined by the reaction conditions and the conformational preferences of the carbocation intermediates [9] [25].
Starting Material | Temperature (°C) | Residence Time (s) | Carrier Gas | Plinol Yield (%) | Linalool Conversion (%) | Main Products |
---|---|---|---|---|---|---|
Linalool | 400 | 0.6 | N2 | 15 | 45 | Linalool, Plinols |
Linalool | 500 | 0.6 | N2 | 22 | 85 | Plinols, β-terpineol |
Linalool | 600 | 0.8 | N2 | 18 | 95 | Plinols, Myrcene |
Cis-2-Pinanol | 500 | 0.7 | N2 | 8 | N/A | Linalool, Plinols |
Trans-2-Pinanol | 500 | 0.7 | N2 | 6 | N/A | Linalool, Plinols |
Electrophilic cyclization methodologies provide versatile approaches for the synthesis of functionalized plinol derivatives through controlled activation of carbon-carbon multiple bonds [11] [13]. These strategies exploit the reactivity of unsaturated precursors toward electrophilic species, enabling the formation of cyclic structures with concurrent introduction of functional groups [11] [13].
Iodine-mediated electrophilic cyclization represents a prominent methodology for accessing halogenated plinol derivatives [11]. The reaction mechanism involves the addition of molecular iodine across carbon-carbon triple bonds or alkenes, generating reactive intermediates that undergo subsequent cyclization [11]. Studies utilizing metallabenzene complexes have demonstrated that iodine addition facilitates nucleophilic attack at specific carbon centers, ultimately leading to intramolecular cyclization products [11].
The cyclization process typically proceeds through the formation of iodonium intermediates, which undergo nucleophilic capture by hydroxyl or other functional groups present in the substrate [11] [13]. This mechanism allows for the stereoselective formation of five-membered ring systems characteristic of plinol structures [13]. The presence of electron-donating groups can stabilize cationic intermediates and influence the regioselectivity of the cyclization process [11].
Bromine-mediated cyclizations offer alternative pathways for accessing brominated plinol derivatives [13]. These reactions typically require lower temperatures compared to iodine-mediated processes, with optimal conditions involving temperatures of minus 78 degrees Celsius in carbon tetrachloride solvent [13]. The use of N-bromosuccinimide provides additional control over the electrophilic cyclization process, enabling the synthesis of more complex functionalized derivatives [13].
Advanced electrophilic cyclization strategies incorporate the use of mixed halogen electrophiles such as iodine monochloride [13]. These reagents offer enhanced reactivity and selectivity compared to single halogen systems, enabling the synthesis of multiply halogenated plinol derivatives [13]. The choice of solvent significantly influences the reaction outcome, with dichloromethane providing optimal conditions for most electrophilic cyclization processes [13].
Recent developments in electrophilic cyclization methodology include the application of dimethyl sulfoxide and oxalyl chloride systems for oxidative cyclization processes [13]. These conditions enable the conversion of alcohol precursors to cyclized products through Swern-type oxidation followed by intramolecular cyclization [43]. This approach provides access to ketone-containing plinol derivatives with high yields and selectivity [43].
Electrophile | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
I2 | Linalool | CH2Cl2 | 0 | 2 | 65 | 85 |
Br2 | Linalool | CCl4 | -78 | 4 | 58 | 80 |
NBS | Linalool Derivative | CH3CN | 25 | 1 | 72 | 90 |
ICl | Linalool | CH2Cl2 | 0 | 3 | 60 | 82 |
DMSO/Oxalyl Chloride | Alcohol Precursor | CH2Cl2 | -78 | 2 | 84 | 91 |
The development of asymmetric synthetic methodologies for plinol represents a crucial advancement in accessing enantiomerically pure forms of this bioactive monoterpenoid [12] [14]. Asymmetric synthesis, defined as chemical reactions that produce stereoisomeric products in unequal amounts, has become essential for obtaining chirally pure compounds with distinct biological activities [14].
Chiral-imprinted mesoporous platinum electrodes have emerged as a powerful tool for asymmetric electrochemical synthesis of plinol derivatives [12]. This innovative approach utilizes pulsed electrochemical conversion of prochiral substrates such as acetophenone, achieving enantiomeric excess values exceeding 90 percent [12]. The chiral-imprinted cavities within the mesoporous structure direct the stereochemical outcome of the reduction process, enabling highly selective synthesis of specific enantiomers [12].
The pulsed electroconversion methodology involves the optimization of pulse time and the amount of imprinted chiral cavities to maximize enantioselectivity [12]. Experimental results demonstrate that acetophenone can be converted to chiral alcohol products with yields of 73 percent and exceptional stereochemical control [12]. The strategy avoids interference from reactions at non-imprinted sites through careful temporal control of the electrochemical process [12].
Enzymatic approaches for asymmetric plinol synthesis leverage the inherent stereoselectivity of biological catalysts [38]. Alcohol dehydrogenases and other oxidoreductases can be employed for the stereoselective reduction of ketone precursors, achieving enantiomeric excess values ranging from 85 to 95 percent [38]. These biocatalytic methods operate under mild conditions, typically at temperatures of 30 degrees Celsius, and provide yields of 60 to 80 percent [38].
Asymmetric hydrogenation using rhodium-based catalysts represents another established methodology for accessing enantiomerically pure plinol [25]. The use of chiral ligands in rhodium complexes enables the stereoselective reduction of alkene precursors with enantiomeric excess values of 75 to 85 percent [25]. These reactions typically require elevated temperatures of 80 degrees Celsius and provide yields ranging from 70 to 85 percent [25].
Chiral auxiliary-mediated synthesis offers additional control over stereochemical outcomes through the temporary attachment of chiral directing groups [40] [41]. Evans auxiliaries and related chiral templates can be employed to direct the stereochemical course of cyclization reactions, achieving enantiomeric excess values of 80 to 90 percent [40] [41]. These methodologies typically operate at low temperatures around 0 degrees Celsius and provide yields of 65 to 75 percent [41].
The most promising approach for asymmetric plinol synthesis involves the use of engineered monoterpene synthases that exhibit exceptional stereoselectivity [21] [25]. These enzymes can achieve enantiomeric excess values exceeding 99 percent through precise control of carbocation intermediate geometry and stabilization [25]. However, the yields are typically lower, ranging from 40 to 60 percent, due to the complexity of the enzymatic cyclization process [38].
Method | Substrate | Catalyst/Reagent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|---|---|
Chiral-Imprinted Platinum | Acetophenone | CIMP Electrode | 25 | >90 | 73 |
Enzymatic Reduction | Ketone Precursor | Alcohol Dehydrogenase | 30 | 85-95 | 60-80 |
Asymmetric Hydrogenation | Alkene Precursor | Rh(I) Complex | 80 | 75-85 | 70-85 |
Chiral Auxiliary | Linalool Derivative | Evans Auxiliary | 0 | 80-90 | 65-75 |
Stereoselective Cyclization | Geranyl Diphosphate | Monoterpene Synthase | 37 | >99 | 40-60 |
The transition from laboratory-scale synthesis to industrial production of plinol requires comprehensive optimization of reaction conditions, reactor design, and process integration [15] [16]. Industrial manufacturing strategies focus on maximizing yield while maintaining product purity and minimizing production costs [16] [33].
Current industrial approaches for plinol production primarily rely on the thermal conversion of linalool using specialized reactor systems [15] [16]. The development of microreactor technology has shown particular promise for scaling up the thermal cyclization process [16]. Microreactor systems offer several advantages including enhanced heat and mass transfer, improved temperature control, and reduced residence time requirements [16].
Pilot-scale investigations have demonstrated that tubular reactor systems operating at 500 to 550 degrees Celsius can achieve conversion rates of 85 percent with plinol selectivity of 22 percent [16]. These systems typically utilize residence times of 0.6 to 0.8 seconds under atmospheric pressure conditions with nitrogen as the carrier gas [16]. Annual production capacity at pilot scale remains limited to approximately 10 kilograms per year [16].
Commercial-scale production utilizing optimized microreactor systems has achieved significant improvements in both conversion and selectivity [16]. Operating temperatures of 480 to 520 degrees Celsius with reduced residence times of 0.4 to 0.6 seconds enable conversion rates of 90 percent with plinol selectivity reaching 25 percent [16]. These improvements result from enhanced mixing and heat transfer characteristics of microreactor designs [16].
The most advanced industrial production systems incorporate integrated reactor designs that combine multiple process steps [16] [33]. These systems operate at optimized temperatures of 500 degrees Celsius with residence times of 0.5 seconds, achieving conversion rates of 95 percent and plinol selectivity of 30 percent [16]. Annual production capacity for these integrated systems can reach 5000 kilograms per year [16].
Process optimization strategies focus on several key parameters including temperature control, residence time minimization, and product separation efficiency [16] [34]. The use of advanced control systems enables precise temperature regulation, which is critical for maintaining optimal selectivity [16]. Reduced residence times minimize unwanted side reactions while maintaining adequate conversion levels [16].
Economic analysis of plinol production indicates that raw material costs represent approximately 1.40 dollars per kilogram of product [16]. The significant margin between raw material costs and current selling prices of 3.57 dollars per kilogram demonstrates the commercial viability of industrial plinol production [16]. This economic advantage supports continued investment in process optimization and capacity expansion [16].
Quality control measures for industrial plinol production include comprehensive analytical characterization of product streams [15] [34]. Gas chromatography and mass spectrometry techniques enable precise quantification of plinol stereoisomers and identification of impurities [15]. Optical rotation measurements provide additional verification of enantiomeric purity for applications requiring specific stereochemical configurations [15].
Parameter | Pilot Scale | Commercial Scale | Optimized Scale |
---|---|---|---|
Reactor Type | Tubular | Microreactor | Integrated System |
Operating Temperature | 500-550°C | 480-520°C | 500°C |
Operating Pressure | Atmospheric | Atmospheric | Atmospheric |
Residence Time | 0.6-0.8 s | 0.4-0.6 s | 0.5 s |
Conversion Rate | 85% | 90% | 95% |
Selectivity to Plinol | 22% | 25% | 30% |
Annual Capacity | 10 kg/year | 1000 kg/year | 5000 kg/year |